molecular formula C15H12N4OS B6430368 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide CAS No. 2034394-17-5

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6430368
CAS No.: 2034394-17-5
M. Wt: 296.3 g/mol
InChI Key: RFWNAHKGHCUARP-UHFFFAOYSA-N
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Description

N-{[3-(Pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyrazine ring substituted with a pyridin-4-yl group. Its structure combines aromatic and electron-rich moieties, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(13-2-1-9-21-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWNAHKGHCUARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine and pyridine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine and pyridine rings can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazine and pyridine derivatives, and various substituted thiophene compounds.

Scientific Research Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrazine-Thiophene Hybrids

The following compounds share structural motifs with the target molecule:

Compound Name & ID (Evidence) Core Structure Key Substituents Biological Activity/Properties
Target Compound Thiophene-2-carboxamide + pyrazine-pyridine Pyridin-4-yl at pyrazine C3 Kinase inhibition potential (hypothesized)
(1) () Thiophene-2-carboxamide + pyrimidine 2,4-Dichlorophenyl, methylaminopyrimidine Not specified (synthetic focus)
(3) () Thiophene-2-carboxamide + pyrazine Cyclobutylamino, 5-chloro, 3-nitrophenyl Not specified (synthetic focus)
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene-2-carboxamide + pyridine 4-Methylpyridin-2-yl, aryl groups at thiophene C5 Antibacterial activity (4a–h analogues)
Compound 20 () Thiophene-2-carboxamide + pyridine 2-Hydroxyphenyl, 3-nitrophenyl Ligand for neuropeptide receptors
Example 62 () Thiophene-2-carboxamide + pyrazolo-pyrimidine 5-Methylthiophen-2-yl, fluorophenyl-chromenone Kinase inhibition (implied by structural class)

Key Observations :

  • Substituent Effects: The target compound’s pyridin-4-yl group distinguishes it from analogues like (1) and (3), which feature chlorophenyl or cyclobutylamino groups. These substituents likely alter lipophilicity and target selectivity. For instance, the pyridin-4-yl group may enhance solubility in polar environments compared to bulky aryl groups .
  • Biological Activity : While highlights antibacterial efficacy in N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the target compound’s pyrazine core (vs. pyridine in ) could shift activity toward kinase inhibition, as seen in pyridopyrazine derivatives () .
  • Synthetic Methods : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura in and ) are common for introducing aryl/heteroaryl groups, suggesting scalable routes for the target compound .
Pharmacokinetic and Electronic Comparisons
  • Electron-Donating vs. This could influence binding affinity to enzymatic targets .
  • Solubility: Compounds with hydroxyl or aminopropanamido substituents (e.g., 21 in ) exhibit higher hydrophilicity, whereas the target compound’s lack of polar groups may limit aqueous solubility .
Mechanistic Insights from Analogues
  • Kinase Inhibition : Pyridopyrazine derivatives () inhibit p38 MAP kinase via interactions with the ATP-binding pocket. The target compound’s pyrazine-pyridine scaffold may adopt a similar binding mode .
  • Antibacterial Activity : Thiophene-carboxamide analogues in show activity against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition. The target compound’s pyrazine ring might reduce this effect due to altered steric/electronic profiles .

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